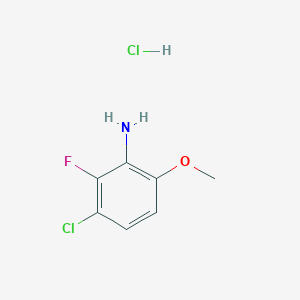
3-Chloro-2-fluoro-6-methoxyaniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-Chloro-2-fluoro-6-methoxyaniline;hydrochloride” consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a methoxy group. The positions of these substituents on the benzene ring are as indicated by the numbers in the name of the compound.Scientific Research Applications
Synthesis and Chemical Properties
3-Chloro-2-fluoro-6-methoxyaniline hydrochloride is a compound with potential application in the synthesis of complex organic molecules. A practical and facile synthesis method for diastereoisomers of fluorinated hydroxyprolines, including compounds related to 3-chloro-2-fluoro-6-methoxyaniline hydrochloride, has been developed. This synthesis method involves starting from readily available proline derivatives and is significant for the production of molecules with both hydroxylation and fluorination modifications, affecting their recognition by biological systems (Testa et al., 2018).
Application in Polymer Chemistry
In the field of polymer chemistry, 3-chloro-2-fluoro-6-methoxyaniline hydrochloride could serve as a precursor for the synthesis of novel polymers. For example, the aqueous polymerization of aniline derivatives has been studied extensively, demonstrating that substituents on the aniline ring can significantly influence the polymerization rate, molecular weight, and conductivity of the resulting polymers. Such research illustrates the potential for derivatives of 3-chloro-2-fluoro-6-methoxyaniline hydrochloride to be used in developing new conductive polymers with tailored properties (Sayyah et al., 2002).
Photochemical Studies
Photochemical studies have also utilized compounds similar to 3-chloro-2-fluoro-6-methoxyaniline hydrochloride, investigating the mechanisms of photolysis in methanol. Such research provides insights into the behavior of halogenated anilines under irradiation, which is crucial for understanding the photostability and photochemical pathways of organic compounds in various solvents. This knowledge can be applied in designing light-sensitive materials and in environmental studies related to the fate of organic pollutants (Othmen et al., 1999).
Targeted Protein Degradation
Research on 3-fluoro-4-hydroxyprolines, which are structurally related to 3-chloro-2-fluoro-6-methoxyaniline hydrochloride, has shown their potential in targeted protein degradation. The study revealed that the incorporation of fluoro-hydroxyproline derivatives into peptides and peptidomimetic ligands can affect their recognition by biological systems, such as the von Hippel–Lindau (VHL) E3 ubiquitin ligase. This opens up possibilities for using derivatives of 3-chloro-2-fluoro-6-methoxyaniline hydrochloride in the design of new drugs and therapeutic strategies (Testa et al., 2018).
Future Directions
The future directions for “3-Chloro-2-fluoro-6-methoxyaniline;hydrochloride” could involve its use in the synthesis of novel compounds with potential applications in various fields. For example, 3-Fluoro-2-methoxyaniline has been used in the synthesis of novel leucine ureido derivatives with potent inhibitory activity against aminopeptidase N, and in the synthesis of novel mGluR1 antagonists for the treatment of chronic pain .
properties
IUPAC Name |
3-chloro-2-fluoro-6-methoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO.ClH/c1-11-5-3-2-4(8)6(9)7(5)10;/h2-3H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPTUAJAISKEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-6-methoxyaniline;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-((3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2573076.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2573078.png)
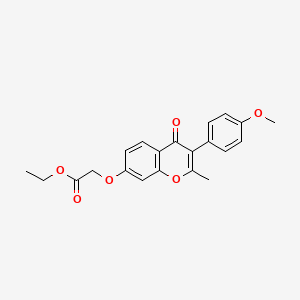
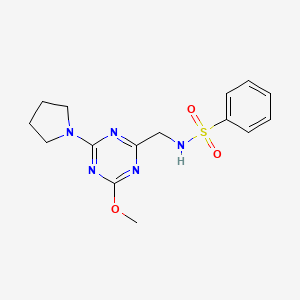

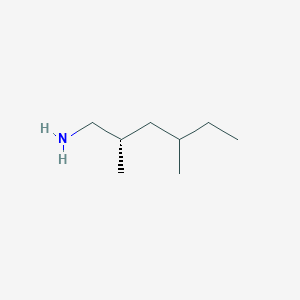
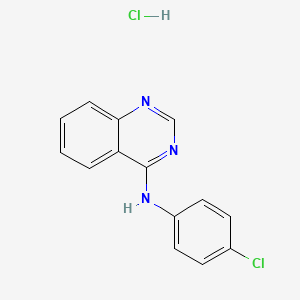

![Methyl 3-(2,6-dichlorophenyl)-5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2573092.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B2573095.png)
![1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid](/img/structure/B2573096.png)
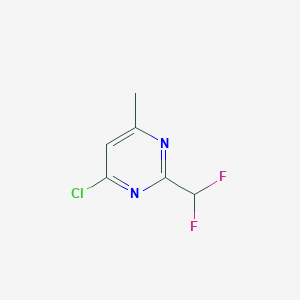
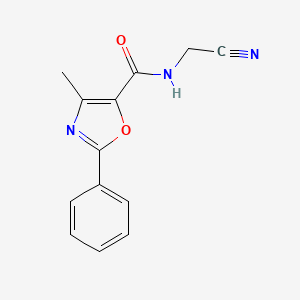
![Ethyl 4-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2573099.png)